Fmoc-3,4-difluoro-D-phenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

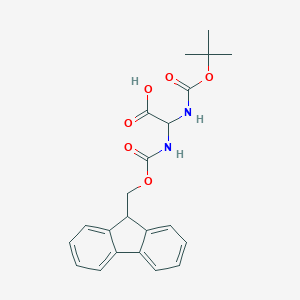

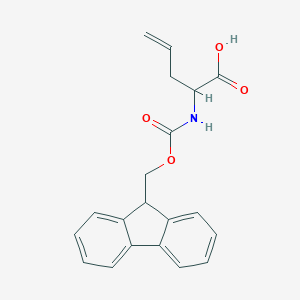

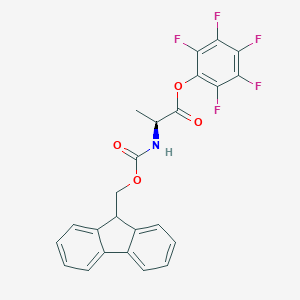

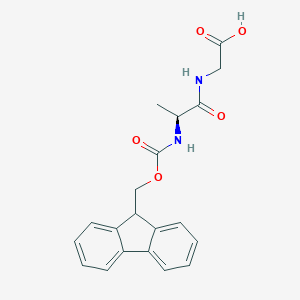

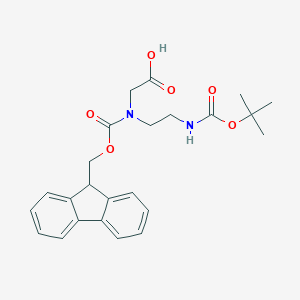

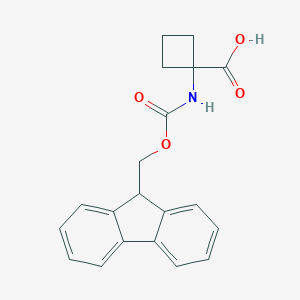

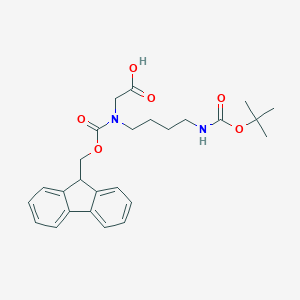

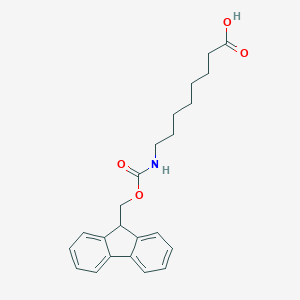

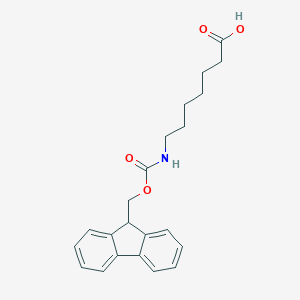

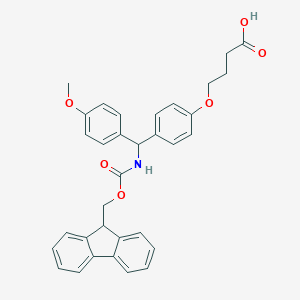

Fmoc-3,4-difluoro-D-phenylalanine is a white to off-white powder . It is also known by other names such as Fmoc-D-Phe(3,4-DiF)-OH and N-Fluorenylmethoxycarbonyl-D-3,4-difluorophenylalanine .

Molecular Structure Analysis

The molecular formula of Fmoc-3,4-difluoro-D-phenylalanine is C24H19F2NO4 . The molecule contains a total of 53 bonds, including 34 non-H bonds, 20 multiple bonds, 7 rotatable bonds, 2 double bonds, and 18 aromatic bonds .Physical And Chemical Properties Analysis

Fmoc-3,4-difluoro-D-phenylalanine has a molecular weight of 423.40 . It appears as a white to off-white powder . Its melting point ranges from 154-161 °C . It has an optical rotation of [a] D = +40 ± 2º (C=1 in DMF) .Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-3,4-difluoro-D-phenylalanine is commonly used in peptide synthesis . The incorporation of difluorophenylalanine into peptides can enhance their bioactivity and stability, making them more effective in various biological applications .

Drug Discovery

This compound has been utilized in drug discovery efforts. Peptides containing Fmoc-3,4-difluoro-D-phenylalanine have been explored for the development of novel therapeutics due to their unique properties .

Bioactivity Enhancement

The difluorinated phenylalanine residue can lead to an increase in bioactivity of peptides. This is particularly useful in designing peptides with improved pharmacological properties .

Stability Improvement

Incorporating Fmoc-3,4-difluoro-D-phenylalanine into peptides can improve their stability . This is crucial for peptides that are prone to degradation or have a short half-life in biological systems .

Structural Studies

Researchers use this compound for structural studies of peptides and proteins. The difluorophenylalanine residue can provide insights into the structure-function relationships within these molecules .

Analogs of Phenylalanine and Tyrosine

It serves as an analog for phenylalanine and tyrosine in biochemical studies, helping to understand the role of these amino acids in protein structure and function .

Unusual Amino Acid Research

As an unusual amino acid, Fmoc-3,4-difluoro-D-phenylalanine is a subject of interest in research exploring the effects of non-standard amino acids on peptide and protein behavior .

Safety and Hazards

Propriétés

IUPAC Name |

(2R)-3-(3,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2NO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSYIDJNVXPQRM-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378937 |

Source

|

| Record name | Fmoc-3,4-difluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-3,4-difluoro-D-phenylalanine | |

CAS RN |

198545-59-4 |

Source

|

| Record name | Fmoc-3,4-difluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.